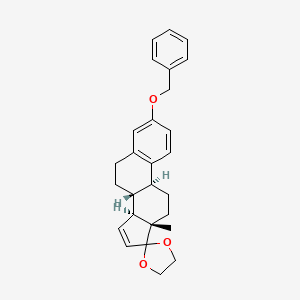

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal

Descripción general

Descripción

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic intermediate used in the preparation of estetrol derivatives. It is characterized by its molecular formula C27H30O3 and a molecular weight of 402.53 . This compound is primarily utilized in research settings and is not intended for diagnostic or therapeutic use .

Métodos De Preparación

The synthesis of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves several steps:

Starting Material: The synthesis begins with estrone, a naturally occurring estrogen.

Benzylation: The hydroxyl group at the 3-position of estrone is protected by benzylation, forming 3-O-Benzyl Estrone.

Dehydrogenation: The 15,16 positions of the estrone ring are dehydrogenated to introduce a double bond, resulting in 3-O-Benzyl 15,16-Dehydro Estrone.

Ketal Formation: The final step involves the formation of a monoethylene ketal at the 17-position, yielding this compound.

Análisis De Reacciones Químicas

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be employed to remove the double bond at the 15,16 positions or to reduce the ketal group.

Substitution: The benzyl group at the 3-position can be substituted with other protecting groups or functional groups.

Hydrolysis: The ketal group can be hydrolyzed under acidic conditions to yield the corresponding ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic catalysts for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is used extensively in scientific research, particularly in the fields of:

Chemistry: It serves as an intermediate in the synthesis of estetrol derivatives and other estrogen-related compounds.

Biology: Researchers use this compound to study the biological activity and metabolism of estrogen derivatives.

Medicine: It is investigated for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal involves its interaction with estrogen receptors. Upon hydrolysis of the ketal group, the resulting compound can bind to estrogen receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in regulating gene expression and cellular functions .

Comparación Con Compuestos Similares

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal can be compared with other estrogen derivatives, such as:

Estrone: A naturally occurring estrogen with a similar structure but lacking the benzyl and ketal groups.

Estetrol: A synthetic estrogen with four hydroxyl groups, used in hormone replacement therapy.

Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in its ethynyl group at the 17-position.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Actividad Biológica

3-O-Benzyl 15,16-Dehydro Estrone Monoethylene Ketal is a synthetic compound derived from estrone, characterized by its unique structural modifications that enhance its biological activity. Its molecular formula is with a molecular weight of approximately 402.53 g/mol. This compound is primarily utilized in research related to estrogenic activity and has potential applications in hormone replacement therapy and cancer treatment.

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). Upon hydrolysis of the ketal group, the compound can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to the modulation of gene expression associated with various physiological processes such as cell growth, differentiation, and metabolism .

The synthesis of this compound involves several key steps:

- Benzylation : The hydroxyl group at the 3-position of estrone is protected by benzylation.

- Dehydrogenation : The introduction of a double bond at the 15,16 positions transforms estrone into its dehydro counterpart.

- Ketal Formation : The final step involves forming a monoethylene ketal at the 17-position.

This synthetic pathway allows for the compound's unique properties that differ from natural estrogens.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly in relation to estrogen-dependent processes. Below are notable findings from various studies:

Table 1: Biological Activity Overview

| Study | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| T-47D | 0.31 | Inhibitory effect on E1 to E2 transformation | |

| Z-12 | Not suitable for testing | N/A | |

| Various | N/A | Modulates gene expression via ER activation |

Case Studies

-

Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) :

- A study evaluated the inhibitory effects of various derivatives on the enzyme responsible for converting estrone to estradiol. The results indicated that while some derivatives showed promise, the specific activity of this compound was notable for its ability to modulate this conversion in breast cancer cell lines (T-47D) without promoting cell proliferation .

- Estrogenic Activity Assessment :

Comparison with Related Compounds

The biological activity of this compound can be compared with other estrogen derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Estrone | Naturally occurring estrogen | Moderate ER binding |

| Estetrol | Synthetic estrogen with multiple hydroxyl groups | High efficacy in HRT |

| Ethinylestradiol | Synthetic with ethynyl group | Widely used in contraceptives |

The structural modifications in this compound provide it with distinct pharmacological properties that may enhance its effectiveness compared to traditional estrogens .

Q & A

Q. (Basic) What synthetic strategies are effective for introducing the monoethylene ketal group into estrone derivatives?

The monoethylene ketal group is typically introduced via acid-catalyzed condensation reactions between estrone derivatives and ethylene glycol. For example, 1,4-cyclohexanedione monoethylene ketal (a common precursor) can serve as a model system, where the ketalization process involves refluxing with ethylene glycol and a catalytic acid (e.g., p-toluenesulfonic acid) in toluene . Characterization of the ketal moiety is confirmed via H NMR (disappearance of carbonyl protons at δ ~2.5 ppm) and C NMR (appearance of ketal carbons at δ ~60–110 ppm) .

Q. (Basic) How is the 3-O-benzyl group introduced and stabilized in estrone analogs?

The 3-O-benzyl group is introduced via nucleophilic substitution or Mitsunobu reactions. For instance, estrone is treated with benzyl bromide in the presence of a base (e.g., KCO) under anhydrous conditions to protect the hydroxyl group . Stability is ensured by avoiding strong acids during subsequent steps. Purity is verified using HPLC and high-resolution mass spectrometry (HRMS), with benzyl ether protons appearing as a singlet at δ ~4.5–5.0 ppm in H NMR .

Q. (Advanced) What experimental designs resolve stereochemical ambiguities in 15,16-dehydro estrone derivatives?

Stereochemical challenges arise from the 15,16-dehydro modification, which introduces planar rigidity. X-ray crystallography is critical for unambiguous assignment, as seen in analogs like 15,16-Dehydro Estradiol 3-Benzyl Ether, where the sp-hybridized C15-C16 bond was confirmed via crystallographic data . For dynamic systems, NOESY NMR and circular dichroism (CD) can elucidate spatial arrangements .

Q. (Advanced) How are antiproliferative mechanisms of 3-O-benzyl estrone analogs evaluated in gynecological cancer models?

Researchers use human cancer cell lines (e.g., MCF-7, HeLa) treated with test compounds (10–100 µM) for 48–72 hours. Viability is assessed via MTT assays, while apoptotic pathways are probed using flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. For example, 16-azidomethyl-3-O-benzyl estrone analogs induced hypodiploid populations in breast cancer cells, suggesting apoptosis . Dose-response curves and IC calculations are mandatory for reproducibility.

Q. (Advanced) What analytical techniques validate structural integrity in 15,16-dehydro modifications?

Key techniques include:

- UV-Vis Spectroscopy : Conjugated dienes (15,16-dehydro) absorb at λ ~240–260 nm.

- C NMR : sp carbons (C15 and C16) resonate at δ ~120–140 ppm, distinct from sp carbons.

- HRMS : Exact mass confirmation (e.g., CHO for 15,16-Dehydro Estradiol 3-Benzyl Ether requires m/z 360.209 ).

Q. (Basic) What protective group strategies prevent unwanted side reactions during synthesis?

- Benzyl Groups : Protect hydroxyls under acidic/basic conditions; removed via hydrogenolysis (H, Pd/C).

- Ketal Groups : Shield carbonyls from nucleophilic attacks; cleaved with aqueous HCl/THF .

Multi-step syntheses often combine these strategies, as seen in estrone ketal derivatives requiring sequential deprotection .

Q. (Advanced) How are discrepancies in bioactivity data between in vitro and in vivo models addressed?

Discrepancies arise from metabolic instability or poor pharmacokinetics. Solutions include:

- Prodrug Design : Introduce labile groups (e.g., esters) to enhance bioavailability.

- Metabolite Identification : LC-MS/MS profiling of plasma/tissue samples post-administration.

For example, 3-O-benzyl estrone analogs showed reduced efficacy in vivo due to rapid glucuronidation, prompting structural optimization .

Q. (Basic) What purification methods achieve high enantiomeric purity in estrone derivatives?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

For instance, 16-azidomethyl-3-O-benzyl estrone diastereomers were separated via silica gel chromatography (hexane/EtOAc 7:3), yielding >95% enantiomeric excess .

Propiedades

IUPAC Name |

(8'R,9'S,13'S,14'S)-13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O3/c1-26-13-11-23-22-10-8-21(28-18-19-5-3-2-4-6-19)17-20(22)7-9-24(23)25(26)12-14-27(26)29-15-16-30-27/h2-6,8,10,12,14,17,23-25H,7,9,11,13,15-16,18H2,1H3/t23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIINGMJTPRWBF-XPGKHFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738680 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534572-67-3 | |

| Record name | (8R,9S,13S,14S)-3-(Benzyloxy)-13-methyl-6,7,8,9,11,12,13,14-octahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8R,9S,13S,14S)-3-benzyloxy)-13-methyl-6,7,8,9,11,12,13,14- octahydrospiro[cyclopenta[a]phenanthrene-17,2`[1,3]dioxolane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.